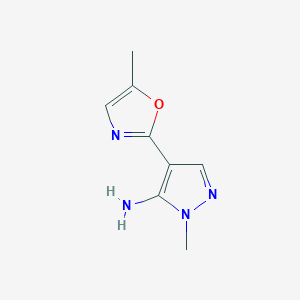

1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

2-methyl-4-(5-methyl-1,3-oxazol-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-5-3-10-8(13-5)6-4-11-12(2)7(6)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWHYWKWQYLSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C2=C(N(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to act as specific agonists of 5-hydroxytryptamine (5-ht) receptors. These receptors play a crucial role in various physiological and pathological conditions, including mood disorders, anxiety, and migraine.

Mode of Action

If it acts similarly to the aforementioned compounds, it may bind to the 5-ht receptors, leading to a series of intracellular events that result in the therapeutic effects.

Actividad Biológica

1-Methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a pyrazole ring substituted with a methyl group and an oxazole moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis through EGFR inhibition |

| Related Pyrazole Derivative | A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Studies have demonstrated that certain pyrazole derivatives exhibit inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. For example:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : The compound induces cell cycle arrest at critical checkpoints, preventing further proliferation of cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models:

Case Study 1: Breast Cancer Model

In a study involving MCF7 breast cancer cells treated with varying concentrations of the compound, researchers observed a dose-dependent increase in apoptotic markers such as cleaved PARP and caspase activation. Histological analysis confirmed tumor regression in treated groups compared to controls.

Case Study 2: Bacterial Infection Model

In vivo studies using murine models infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load and improved survival rates compared to untreated controls.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine has been studied for its potential as an inhibitor of cancer cell proliferation.

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines. The results showed that specific modifications to the pyrazole core led to enhanced cytotoxicity, suggesting that this compound could be further optimized for therapeutic use .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research indicates that pyrazole derivatives can inhibit bacterial growth and are being explored as potential antimicrobial agents. The incorporation of oxazole rings into the pyrazole structure may enhance its interaction with microbial targets, leading to improved efficacy against resistant strains .

Pesticide Development

The unique structure of this compound positions it as a candidate for developing new pesticides. Compounds with similar structures have shown promise in inhibiting plant pathogens and pests.

For instance, studies have demonstrated that certain pyrazole-based pesticides exhibit selective toxicity towards pests while being safe for beneficial insects . The development of such compounds could lead to more sustainable agricultural practices.

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers. Its ability to act as a functional monomer allows for the creation of polymers with specific properties tailored for applications in coatings, adhesives, and composites.

Recent advancements in polymer chemistry have explored the use of pyrazole derivatives as cross-linking agents in polymer networks, enhancing mechanical strength and thermal stability .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent groups at positions 1, 3, and 4 of the pyrazole core, influencing electronic properties, solubility, and biological activity.

Table 1: Structural Comparison of Pyrazol-5-Amine Derivatives

Key Observations :

- Oxazole vs.

- Phenyl vs. Heteroaryl : Phenyl groups (e.g., ) increase hydrophobicity, whereas oxazole/thiazole rings enhance π-π interactions and solubility .

Key Findings :

- Thiophene-containing analogs (e.g., ) exhibit higher acute toxicity, likely due to reactive sulfur moieties.

- Methoxy groups (e.g., ) may reduce toxicity but lower metabolic stability.

Electronic and Spectroscopic Properties

DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () reveal that substituents significantly influence NMR chemical shifts. For the target compound:

- The oxazole ring’s electron-withdrawing nature deshields nearby protons, shifting ¹H-NMR signals upfield compared to phenyl-substituted analogs.

- Thiazole-containing derivatives () may show distinct ¹³C-NMR patterns due to sulfur’s electronegativity.

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine typically involves:

- Formation of the pyrazole ring with appropriate substitution at N-1 and C-5 positions.

- Introduction of the 5-methyl-1,3-oxazol-2-yl substituent at the 4-position of the pyrazole ring.

- Amination at the 5-position of the pyrazole ring.

This requires selective functional group transformations and coupling reactions, often under controlled conditions to avoid side reactions.

Pyrazole Core Construction and Functionalization

Pyrazole rings are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, 3-methyl-1H-pyrazol-5-amine derivatives can be synthesized by cyclization of appropriate β-ketoesters or β-ketoamides with hydrazine derivatives, followed by methylation at N-1.

N-1 methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, selectively methylating the pyrazole nitrogen without affecting other functional groups.

Amination at the 5-Position of Pyrazole

The 5-position amination is typically achieved by:

Representative Synthetic Procedure Example

While no direct procedure for this exact compound was found, analogous synthetic routes for related pyrazole-oxazole amines are reported:

- Condensation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with (1-methyl-1H-pyrazol-4-yl)methanamine to form β-ketoamide intermediates, followed by further condensation steps to build heterocyclic frameworks.

- Reaction conditions often involve microwave heating or reflux in solvents such as ethanol or p-xylene, with purification by chromatography.

Reaction Conditions and Yields

A study on similar pyrazole derivatives synthesized under visible light irradiation shows:

| Entry | Solvent | Time (h) | Molar Ratio (Aldehyde:Pyrazoline) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 5 | 1:2 | 78 |

| 2 | Ethanol | 3 | 1:2 | 96 |

| 3 | Acetonitrile | 10 | 1:2 | 62 |

| 4 | Chloroform | 12 | 1:2 | 47 |

| 5 | Acetone | 18 | 1:2 | 35 |

| 6 | Water | 23 | 1:2 | Trace |

| 7 | Ethyl Acetate | 18 | 1:2 | 32 |

| 8 | Dichloromethane | 18 | 1:2 | 28 |

Reaction conditions: 3-methyl-1-phenyl-2-pyrazoline-5-one and substituted aldehyde under blue LED light at room temperature.

This data suggests that protic solvents like ethanol favor higher yields and shorter reaction times in pyrazole derivative synthesis, which may be extrapolated for similar compounds.

Analytical Characterization

Synthesized compounds are typically characterized by:

Summary Table of Preparation Method Features

| Step | Method/Reaction Type | Conditions | Notes |

|---|---|---|---|

| Pyrazole ring formation | Condensation of hydrazines and β-keto compounds | Reflux or microwave heating in ethanol or p-xylene | Base-catalyzed cyclization |

| N-1 Methylation | Alkylation with methylating agents | Basic conditions, methyl iodide | Selective N-1 methylation |

| Oxazole ring synthesis | Cyclodehydration or condensation | Acidic or basic media | Precursor preparation for coupling |

| Coupling pyrazole and oxazole | Nucleophilic substitution or cross-coupling | Pd-catalyzed or nucleophilic substitution | Requires suitable leaving groups |

| Amination at C-5 pyrazole | Pd-catalyzed amination or reduction | Ammonia or amine source, catalytic conditions | Converts halide or nitro to amine |

| Purification | Chromatography, recrystallization | Solvent-dependent | Ensures compound purity |

| Characterization | IR, NMR, MS, XRD | Standard analytical techniques | Confirms structure and purity |

Q & A

Basic Research Question

- In Vitro Assays : Screen for antimicrobial, anticancer, or enzyme inhibitory activity (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) .

- Control Experiments : Use of reference standards (e.g., isoniazid for TB assays) and solvent controls to isolate compound-specific effects.

- Dose-Response Curves : IC50/EC50 determination with triplicate measurements to ensure reproducibility .

How can synthetic yield be optimized for scale-up without compromising purity?

Advanced Research Question

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.

- Solvent-Free Conditions : Reduce side reactions, as shown in solvent-free pyrazole syntheses .

- Purification Techniques : Gradient chromatography or recrystallization in ethanol/water mixtures to isolate high-purity product .

What mechanistic insights can be derived from structure-activity relationships (SAR) of this compound?

Advanced Research Question

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to the oxazole ring to study effects on bioactivity. Analogous studies on diarylpyrazoles revealed enhanced antimitotic activity with halogen substitution .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for anticancer activity), validated by mutagenesis assays .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

- Force Field Adjustments : Refine docking parameters (e.g., solvation effects) using molecular dynamics simulations.

- Proteolytic Stability Tests : Assess metabolic degradation in vitro (e.g., liver microsome assays) to explain reduced activity .

- Synchrotron Crystallography : Resolve protein-ligand binding modes at high resolution, as done for CCK1 receptor antagonists .

What safety protocols are recommended for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.